N,N-Diethyl 4-bromo-2-chlorobenzamide
Overview
Description
Scientific Research Applications
Synthesis and Structural Characterization
N,N-Diethyl 4-bromo-2-chlorobenzamide has been studied for its potential in synthesizing novel compounds. For instance, Cheng De-ju (2014) and Cheng De-ju (2015) have reported the synthesis of a novel non-peptide CCR5 antagonist using a compound structurally related to this compound. These studies highlight the compound's relevance in developing new pharmacologically active molecules (Cheng De-ju, 2014), (Cheng De-ju, 2015).
Hofmann Rearrangement Studies
The Hofmann rearrangement, a process involving the conversion of primary amides to primary amines, has also been studied in relation to compounds like this compound. T. Imamoto, Y. Tsuno, and Y. Yukawa (1971) conducted a study examining the kinetics of the Hofmann rearrangement of ortho-, meta-, and para-substituted N-chlorobenzamides, providing insights into the reaction mechanism (T. Imamoto, Y. Tsuno, Y. Yukawa, 1971).
Cobalt(III)-Catalyzed Annulation
Research on Cobalt(III)-catalyzed annulation involving N-chlorobenzamides has been conducted by N. Muniraj and K. R. Prabhu (2019). This study showcases the application of related benzamide derivatives in catalysis, indicating the potential utility of this compound in such reactions (N. Muniraj, K. R. Prabhu, 2019).
Environmental Degradation Studies
The compound has also been referenced in environmental degradation studies. For instance, Wenying Lu, Qingxiang Zhou, and Guoguang Liu (2004) explored the hydrolysis of a benzoylphenylurea insecticide, leading to the formation of 2-chlorobenzamide, a structurally similar compound. This research is crucial for understanding the environmental impact and breakdown of such compounds (Wenying Lu, Qingxiang Zhou, Guoguang Liu, 2004).
Safety and Hazards
Properties
IUPAC Name |
4-bromo-2-chloro-N,N-diethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c1-3-14(4-2)11(15)9-6-5-8(12)7-10(9)13/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMVHORCFRIXQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=C(C=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583037 | |
Record name | 4-Bromo-2-chloro-N,N-diethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
682778-17-2 | |
Record name | 4-Bromo-2-chloro-N,N-diethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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